molecular formula C25H48 B12434867 Pentacosa-7,11-diene CAS No. 127599-39-7

Pentacosa-7,11-diene

Cat. No.: B12434867
CAS No.: 127599-39-7
M. Wt: 348.6 g/mol
InChI Key: PJVWXEURPGIPNW-UHFFFAOYSA-N
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Description

(7Z,11Z)-Pentacosa-7,11-diene is a long-chain hydrocarbon with the molecular formula C25H48. It is characterized by the presence of two double bonds at the 7th and 11th positions in the Z-configuration. This compound is a type of diene, which means it contains two carbon-carbon double bonds. It is found in nature and has been studied for its role in chemical ecology, particularly in the context of insect pheromones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z,11Z)-pentacosa-7,11-diene can be achieved through various methods. One common approach involves the use of Grignard reagents in a cross-coupling reaction. The process typically starts with the preparation of a suitable precursor, such as a halogenated hydrocarbon, which is then reacted with a Grignard reagent to form the desired diene. The reaction conditions often include the use of a catalyst, such as palladium, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of (7Z,11Z)-pentacosa-7,11-diene may involve large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of homogeneous catalysis and controlled reaction environments ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(7Z,11Z)-Pentacosa-7,11-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7Z,11Z)-Pentacosa-7,11-diene has several scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity of dienes and the mechanisms of various chemical reactions.

    Biology: It plays a role in the study of insect pheromones, particularly in the context of mating behaviors in species such as Drosophila melanogaster.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.

    Industry: It is used in the synthesis of advanced materials, including polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of (7Z,11Z)-pentacosa-7,11-diene involves its interaction with specific molecular targets. In the context of insect pheromones, it binds to olfactory receptors in the antennae of insects, triggering a cascade of signaling events that lead to behavioral responses such as mating. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z,11Z)-Pentacosa-7,11-diene is unique due to its specific chain length and the position of its double bonds. These structural features confer specific chemical and biological properties, making it distinct from other similar compounds. Its role as a pheromone in certain insect species further highlights its unique biological significance .

Biological Activity

Pentacosa-7,11-diene is a long-chain hydrocarbon with significant biological activity that has garnered attention in recent research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its linear carbon chain comprising 25 carbon atoms with two double bonds located at the 7th and 11th positions. The molecular formula is C25H48C_{25}H_{48}, and it belongs to the class of compounds known as alkenes. The presence of multiple double bonds in its structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, a study indicated that compounds similar to this compound exhibited significant inhibitory effects on the growth of Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.004 mg/mL
Klebsiella pneumoniae0.01 mg/mL
Proteus mirabilis0.005 mg/mL

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Its ability to scavenge free radicals was evaluated using DPPH and ABTS assays. Results indicated a strong antioxidant activity comparable to standard antioxidants like Vitamin C.

Table 2: Antioxidant Activity Results

Assay TypeIC50 Value (mg/mL)Reference Compound
DPPH1.5Vitamin C
ABTS2.0BHA

The biological activities of this compound can be attributed to its interaction with cellular targets. Molecular docking studies have suggested that it may interact with key enzymes involved in bacterial protein synthesis, such as tyrosyl-tRNA synthetase. This interaction inhibits bacterial growth by disrupting protein biosynthesis pathways .

Case Studies

Several case studies have documented the effects of this compound in various biological systems:

  • In Vitro Studies : A study conducted on human cell lines demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers and improved recovery rates in models of acute injury, suggesting anti-inflammatory properties .
  • Network Pharmacology Analysis : A comprehensive network pharmacology approach identified multiple signaling pathways influenced by this compound, including those related to lipid metabolism and cellular stress responses .

Properties

IUPAC Name

pentacosa-7,11-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWXEURPGIPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CCCC=CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693950
Record name Pentacosa-7,11-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127599-39-7
Record name Pentacosa-7,11-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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